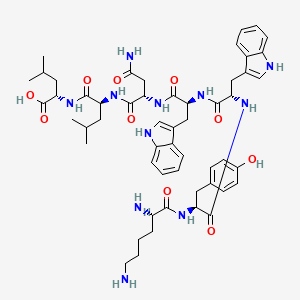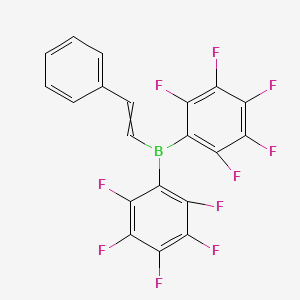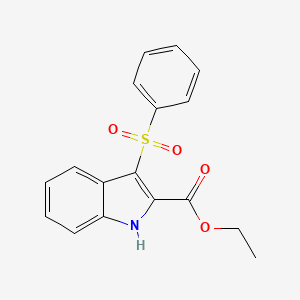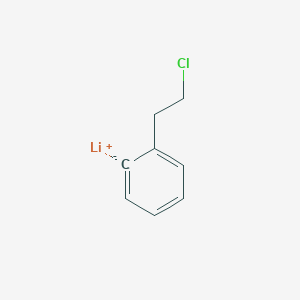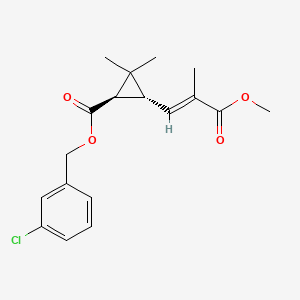
1,2,3,4-Tetrahydronaphthalene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydronaphthalene-1,3-diol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of two hydroxyl groups attached to the first and third carbon atoms of the tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene followed by hydroxylation. The hydrogenation process typically uses a nickel catalyst under high pressure and temperature conditions to convert naphthalene to 1,2,3,4-tetrahydronaphthalene . The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation followed by controlled hydroxylation. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or acetic anhydride in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or acylated derivatives.
科学的研究の応用
1,2,3,4-Tetrahydronaphthalene-1,3-diol has several scientific research applications:
作用機序
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: A precursor to the diol, used as a hydrogen-donor solvent.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another dihydroxy derivative with different hydroxyl group positions.
Decahydronaphthalene: A fully hydrogenated derivative with different chemical properties.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-1,3-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
183429-32-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
1,2,3,4-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H12O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10-12H,5-6H2 |
InChIキー |
HVCIHTJTCNLLNU-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=CC=CC=C2C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
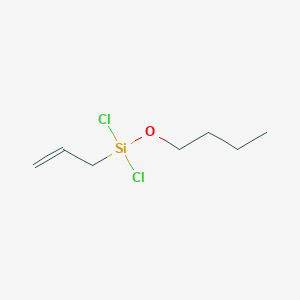
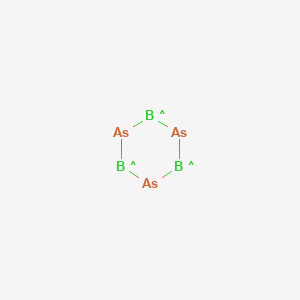
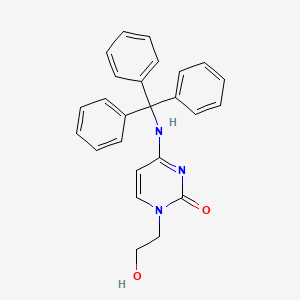
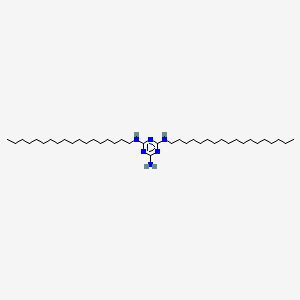
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
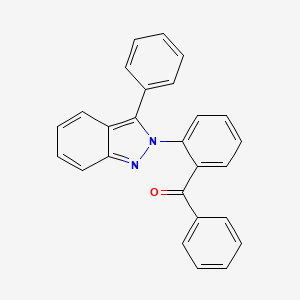
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
